molecular formula C9H5F3O3S2 B1372984 Benzo[b]thiophen-6-yl trifluoromethanesulfonate CAS No. 877264-48-7

Benzo[b]thiophen-6-yl trifluoromethanesulfonate

Cat. No.: B1372984
CAS No.: 877264-48-7
M. Wt: 282.3 g/mol
InChI Key: ZDGDNIGWXSGNOV-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-6-yl trifluoromethanesulfonate is an organosulfur compound with the molecular formula C9H5F3O3S2 and a molecular weight of 282.26 g/mol This compound is known for its unique structural features, which include a benzothiophene core and a trifluoromethanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophen-6-yl trifluoromethanesulfonate typically involves the triflation of benzo[b]thiophen-6-ol. One common method includes the reaction of benzo[b]thiophen-6-ol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at low temperatures to ensure high yields and minimize side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophen-6-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, such as palladium acetate, and ligands like triphenylphosphine are often used.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Buchwald-Hartwig amination, the product is typically an arylamine derivative .

Scientific Research Applications

Benzo[b]thiophen-6-yl trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[b]thiophen-6-yl trifluoromethanesulfonate primarily involves its role as an electrophilic reagent. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. In coupling reactions, it acts as a substrate for palladium-catalyzed processes, enabling the formation of new carbon-nitrogen bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[b]thiophen-6-yl trifluoromethanesulfonate is unique due to its specific position of the trifluoromethanesulfonate group, which influences its reactivity and suitability for certain chemical transformations. This positional specificity can lead to different reaction pathways and products compared to its isomers .

Properties

IUPAC Name

1-benzothiophen-6-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O3S2/c10-9(11,12)17(13,14)15-7-2-1-6-3-4-16-8(6)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGDNIGWXSGNOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CS2)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677467
Record name 1-Benzothiophen-6-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877264-48-7
Record name 1-Benzothiophen-6-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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